2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile
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Description
“2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile” is a chemical compound with the CAS Number: 1882076-94-9 . It has a molecular weight of 216.28 and its IUPAC name is 2-(4-hydroxy-1-phenylpiperidin-4-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a colorless liquid with an aromatic odor . The boiling point, freezing point/melting point, vapor pressure, and other physical properties are not available in the current data .Scientific Research Applications
Bioactive Secondary Metabolites from Phomopsis sp.
A study on chemical investigation of an endophytic fungus led to the isolation of new natural products, demonstrating the potential of acetonitrile fractions in discovering bioactive compounds with potential anti-inflammatory and antifungal properties (Chapla et al., 2014).
Nucleophilic Addition Reactions
Research on the nucleophilic addition of water to tertiary allylic carbocations in acetonitrile-water mixtures illustrates the solvent's role in facilitating specific organic transformations, highlighting acetonitrile's utility in solvolysis reactions (Jia et al., 2002).
Cytochrome P450 Activity Modulation
A study on the effect of acetonitrile on human liver microsomal cytochrome P450 activities underscores the importance of understanding solvent effects in pharmacological research, as these effects can significantly impact drug metabolism and interactions (Tang et al., 2000).
Light-Switch Mechanism in [Ru(phen)2dppz]2+
Investigations into the photophysics of ruthenium complexes in acetonitrile-water mixtures provide insights into their light-switch mechanism, relevant for designing spectroscopic probes for DNA and understanding the interplay between metal complexes and solvents (Olson et al., 1997).
Synthesis and Antitumor Activity of Piperidinyl Compounds
Research on the synthesis and antitumor activity of novel compounds featuring piperidinyl groups, similar in structural motif to the compound of interest, highlights the potential of such molecules in medicinal chemistry and cancer treatment (Zhou et al., 2021).
properties
IUPAC Name |
2-(4-hydroxy-1-phenylpiperidin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRKKVUGURUBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC#N)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile |
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